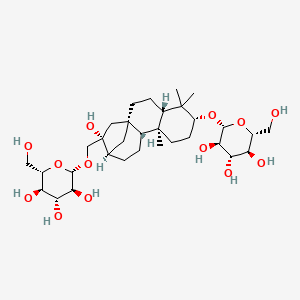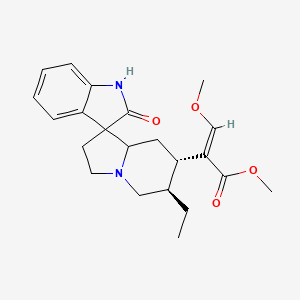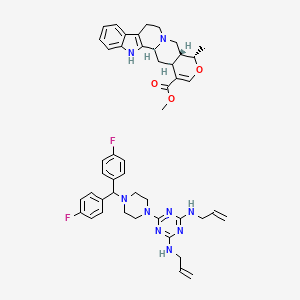![molecular formula C16H17N3O3S B1230545 Carbamimidothioic acid 2-[4-[(4-nitrophenyl)methoxy]phenyl]ethyl ester](/img/structure/B1230545.png)
Carbamimidothioic acid 2-[4-[(4-nitrophenyl)methoxy]phenyl]ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamimidothioic acid 2-[4-[(4-nitrophenyl)methoxy]phenyl]ethyl ester is a C-nitro compound.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Catalytic Hydrogenations and Reductive Cyclization : In a study by Hartenstein & Sicker (1993), ethyl 2-nitrophenyl oxalate, a related compound, underwent catalytic hydrogenation in different solvents. This process resulted in the formation of 4-hydroxy-2,3-dioxo-1,4-benzoxazine derivatives through reductive cyclization, highlighting a synthetic pathway relevant to the family of compounds including carbamimidothioic acid esters (Hartenstein & Sicker, 1993).
X-ray Powder Diffraction for Structural Analysis : Wang et al. (2017) reported on the X-ray powder diffraction data for a structurally similar compound, providing detailed crystallographic information. This technique is essential for understanding the molecular structure of carbamimidothioic acid esters and related compounds (Wang et al., 2017).
Synthetic Applications
Novel Synthetic Approaches : A study by Consiglio et al. (2000) described the condensation of ethyl esters of phenyl carboxylic acids with halonitrobenzenes, leading to nitrophenoxy-benzoic or benzo-phosphonic acid ethyl esters. This method represents a new approach for nucleophilic condensation, potentially applicable to the synthesis of carbamimidothioic acid esters (Consiglio et al., 2000).
Lactonization and Ring Opening in Amides : The research by Hartenstein & Sicker (1993) also showed that amides formed from the hydrogenation of esters can undergo lactonization to form lactone-lactames, which then can revert to amides upon heating. This process could be relevant in the synthesis of carbamimidothioic acid esters (Hartenstein & Sicker, 1993).
Antimicrobial Potential
- Antimicrobial Activity of Carbamimidothioic Acid Ester Salts : A series of carbamimidothioic acid phenylmethyl ester salts, including N,N'-tetramethyl derivatives, were synthesized and found to inhibit various Gram-positive and Gram-negative bacteria and fungi, as reported by Tait et al. (1990). This indicates potential antimicrobial applications for carbamimidothioic acid esters (Tait et al., 1990).
Mesomorphic Behavior in Polymers
- Synthesis and Characterization in Polysiloxane Polymers : Chang-Chien & Lee (1996) synthesized and characterized polysiloxane polymers containing units structurally related to carbamimidothioic acid esters. They explored the effects of molar composition in copolymers on mesophase texture and transition temperatures, which could be pertinent to the applications of carbamimidothioic acid esters in polymer science (Chang-Chien & Lee, 1996).
Propiedades
Nombre del producto |
Carbamimidothioic acid 2-[4-[(4-nitrophenyl)methoxy]phenyl]ethyl ester |
|---|---|
Fórmula molecular |
C16H17N3O3S |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
2-[4-[(4-nitrophenyl)methoxy]phenyl]ethyl carbamimidothioate |
InChI |
InChI=1S/C16H17N3O3S/c17-16(18)23-10-9-12-3-7-15(8-4-12)22-11-13-1-5-14(6-2-13)19(20)21/h1-8H,9-11H2,(H3,17,18) |
Clave InChI |
UMJUNUMSJDTYTM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCSC(=N)N)OCC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1CCSC(=N)N)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,5R,8R,9R,10R,13S,14R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-17-[(1S)-1-[(2R,5S,6R)-5-methyl-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]ethyl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B1230463.png)



![N-[3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl]-2-(1-oxo-2-isoquinolinyl)acetamide](/img/structure/B1230472.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-2-[(1-methyl-2-oxo-4-quinolinyl)oxy]acetamide](/img/structure/B1230473.png)
![5-[(4-fluorophenyl)methylsulfonylmethyl]-N-(2-oxolanylmethyl)-2-furancarboxamide](/img/structure/B1230474.png)
![4-[(4-Cyclohexyl-1-piperazinyl)-oxomethyl]-2-ethyl-6,7-dimethoxy-1-isoquinolinone](/img/structure/B1230475.png)




![10,27-Dihydroxy-21-[1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-4,28-dimethoxy-3,9,24,26,30,32-hexamethyl-36-phenyl-20,41-dioxa-13,34,36,38-tetrazapentacyclo[31.5.2.16,10.013,18.034,38]hentetraconta-14,16,39-triene-11,12,19,23,29,35,37-heptone](/img/structure/B1230483.png)
![(-)-2-(3-Furylmethyl)-2'-hydroxy-5,9-alpha-dimethyl-6,7-benzomorphan-methansulfonat [German]](/img/structure/B1230485.png)